5-Propyl-1H-Pyrazol-3-Amine

Description

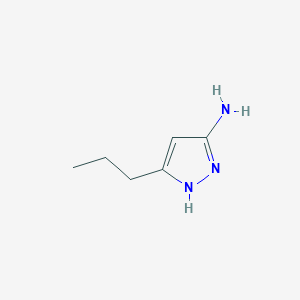

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRYBQUHJRIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624065 | |

| Record name | 5-Propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126748-58-1 | |

| Record name | 5-Propyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential therapeutic applications based on the biological activities of structurally related molecules. The information presented herein is intended to support researchers and drug development professionals in their work with this versatile chemical scaffold.

Chemical Properties

This compound, also known as 3-amino-5-propylpyrazole, is a small molecule with the chemical formula C₆H₁₁N₃. Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-5-propylpyrazole, 5-Propyl-1H-pyrazol-3-ylamine, 3-Propyl-1H-pyrazol-5-amine | [1] |

| CAS Number | 126748-58-1 | [1] |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| Melting Point | 37-40 °C | |

| Boiling Point | 316.8 °C at 760 mmHg (predicted) | |

| pKa (predicted) | 15.76 ± 0.10 | |

| LogP (predicted) | 1.1 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine, a common and versatile method for preparing 5-aminopyrazoles.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-Oxohexanenitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[3][4]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the propyl chain protons, the pyrazole ring proton, and the amine protons. The ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the pyrazole ring, and C-H stretches of the propyl group.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the readily available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound have recently been investigated as potent and selective inhibitors of key signaling proteins, suggesting potential therapeutic applications for compounds based on this core structure.

Histone Deacetylase 6 (HDAC6) Inhibition

A recent study published in the Journal of Medicinal Chemistry described a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6).[6][7] One of the lead compounds demonstrated significant therapeutic efficacy in a mouse model of acute liver injury.[6]

Signaling Pathway:

HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes, including protein folding and degradation, cell migration, and inflammation. Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Figure 2: Simplified signaling pathway of HDAC6 inhibition.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

Another area of interest is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. A recent publication detailed the discovery of 1H-pyrazol-3-amine derivatives as novel, selective, and orally available RIPK1 inhibitors for the treatment of inflammatory diseases.[8][9]

Signaling Pathway:

RIPK1 is a crucial kinase in the tumor necrosis factor (TNF) signaling pathway. Under certain conditions, RIPK1 activation can lead to the formation of the necrosome, a protein complex that executes necroptotic cell death, contributing to inflammation.

Figure 3: Simplified RIPK1-mediated necroptosis pathway.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly as inhibitors of HDAC6 and RIPK1, highlight its potential for the development of novel therapeutics for a range of diseases, including inflammatory conditions and liver injury. This guide provides a foundational resource for researchers to synthesize, purify, and further investigate the therapeutic potential of this promising pyrazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine (CAS: 126748-58-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a scaffold for developing targeted therapeutics.

Core Compound Data

| Property | Value | Source |

| CAS Number | 126748-58-1 | [1] |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-5-n-propyl-1H-pyrazole, 5-Propyl-1H-pyrazol-3-ylamine | [1] |

| Boiling Point | 316.8 °C at 760 mmHg (Computed) | [2] |

| Melting Point | 37-40 °C (Computed) | N/A |

| Density | 1.111 g/cm³ (Computed) | N/A |

| XLogP3 | 1.1 | [1] |

Synthesis

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4] For this compound, the logical precursors would be 3-oxohexanenitrile and hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.[3][4][5]

Materials:

-

3-Oxohexanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for neutralization, if necessary)

-

Sodium bicarbonate (for neutralization, if necessary)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Extraction: The residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel.

Synthesis Workflow

Spectral Data

-

¹H NMR: Protons of the propyl group would appear in the aliphatic region (approx. 0.9-2.6 ppm). The pyrazole ring proton would be a singlet in the aromatic region. The amine protons would appear as a broad singlet, and its chemical shift would be solvent-dependent. The NH proton of the pyrazole ring would also be a broad singlet.

-

¹³C NMR: Signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring would be observed.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region) and the pyrazole NH. C-N stretching and N-H bending vibrations would also be present.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).

Biological Activity and Applications in Drug Development

Derivatives of this compound have emerged as promising scaffolds in the development of inhibitors for key therapeutic targets, particularly in the fields of oncology and inflammatory diseases.

HDAC6 Inhibition

A derivative of this compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a highly potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[7] This compound demonstrated significant anti-necroptotic and anti-inflammatory activity, suggesting its potential for the treatment of acute liver injury.[7]

HDAC6 Signaling Pathway

RIPK1 Inhibition

Derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[8] RIPK1 is a crucial mediator of necroptosis and inflammation, making it an attractive target for inflammatory diseases. A prioritized compound from this class showed low nanomolar activity against RIPK1 and demonstrated therapeutic effects in in vivo models of inflammatory disease.[8]

RIPK1 Signaling Pathway

Experimental Protocols for Biological Assays

In Vitro HDAC6 Inhibition Assay (General Protocol)

This protocol is based on commercially available HDAC activity assay kits and literature reports on pyrazole-based HDAC inhibitors.[9][10]

Materials:

-

Recombinant human HDAC6 enzyme

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

Developer solution

-

This compound derivative (test compound)

-

Positive control inhibitor (e.g., Tubastatin A)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer.

-

Enzyme Reaction: To the wells of a 96-well plate, add the HDAC6 enzyme, assay buffer, and the test compound or controls.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a standard method for assessing the inhibitory activity of compounds against kinases.[11][12]

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., Myelin Basic Protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound derivative (test compound)

-

Positive control inhibitor (e.g., GSK2982772)

-

384-well white microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the RIPK1 enzyme and the test compound or controls.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

ADP to ATP Conversion: Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptotic cell death.[11]

Materials:

-

HT-29 or other suitable cell line

-

Cell culture medium and supplements

-

TNF-α

-

Smac mimetic

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound derivative (test compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear or white-walled cell culture plates

-

Plate reader for luminescence or fluorescence

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified pre-incubation time.

-

Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

-

Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to untreated and vehicle-treated controls. Calculate the EC₅₀ value.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of HDAC6 and RIPK1, two clinically relevant targets in cancer and inflammatory diseases. The synthetic accessibility of this scaffold, combined with the potent and selective activity of its derivatives, makes it a highly attractive starting point for the development of novel therapeutics. Further research into the synthesis of diverse libraries based on this core and their evaluation in a broader range of biological assays is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – porphyrin-systems [porphyrin-systems.com]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Propyl-1H-Pyrazol-3-Amine. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₆H₁₁N₃[1] Molecular Weight: 125.17 g/mol [1] CAS Number: 126748-58-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous 3-amino-5-alkyl-pyrazoles and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | s | 1H | C4-H |

| ~4.8 (broad) | s | 2H | -NH₂ |

| ~2.4 | t | 2H | -CH₂-CH₂CH₃ |

| ~1.6 | sextet | 2H | -CH₂-CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C3 |

| ~148 | C5 |

| ~90 | C4 |

| ~28 | -CH₂-CH₂CH₃ |

| ~23 | -CH₂-CH₂CH₃ |

| ~14 | -CH₂CH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 96 | [M - C₂H₅]⁺ |

| 82 | [M - C₃H₇]⁺ or pyrazole ring fragmentation |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3200-3100 | Medium | N-H stretch (pyrazole) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | N-H bend (amine) |

| ~1590 | Medium | C=N stretch (pyrazole ring) |

| ~1500 | Medium | C=C stretch (pyrazole ring) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]

-

If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.[4][5]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]

-

The detector records the abundance of each ion, generating a mass spectrum.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone, methylene chloride).[7]

-

Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7][8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

Data Acquisition (FTIR):

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for Mass Spectrometry.

Caption: General workflow for IR spectroscopy.

References

- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. theory.labster.com [theory.labster.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the molecular structure and properties of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound with potential applications in medicinal chemistry.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4] |

| Molecular Weight | 125.17 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 126748-58-1 | [1][2][3][4] |

| Canonical SMILES | CCCC1=CC(=NN1)N | [5] |

| InChIKey | SNRYBQUHJRIMJO-UHFFFAOYSA-N | [1][3][5] |

| Boiling Point | 316.8°C at 760 mmHg | [6] |

| Topological Polar Surface Area | 54.7 Ų | [1][2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's reactivity and interaction with biological targets.

This technical summary provides foundational data for this compound, serving as a critical resource for further research and development activities. The provided information on its molecular weight and structure is essential for experimental design, computational modeling, and the synthesis of novel derivatives.

References

- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 126748-58-1 CAS MSDS (1H-Pyrazol-3-amine,5-propyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS # 126748-58-1, 3-Propyl-1H-Pyrazol-5-Amine: more information. [chemblink.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

An In-depth Technical Guide to the Synthesis of 5-Propyl-1H-Pyrazol-3-Amine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes, experimental methodologies, and quantitative data for the preparation of 5-Propyl-1H-Pyrazol-3-Amine. The focus is on the most prevalent and versatile starting materials, offering a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a valuable heterocyclic building block in the synthesis of various pharmacologically active compounds. The pyrazole scaffold is a common feature in numerous approved drugs, and the presence of an amino group at the 3-position and a propyl group at the 5-position offers key points for further functionalization. The most direct and widely employed method for the synthesis of this class of compounds is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] This guide will detail the synthesis of the requisite starting materials and the final cyclization step.

Primary Synthetic Pathway

The principal and most efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-oxohexanenitrile. The second step is the cyclization of this β-ketonitrile with hydrazine to yield the target pyrazole.

References

Biological Activity of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the biological activity of 5-Propyl-1H-Pyrazol-3-Amine. This document, therefore, provides a comprehensive overview of the known biological activities of the broader pyrazole and 5-aminopyrazole chemical classes to infer the potential therapeutic areas for the target compound. All data and protocols presented herein are based on structurally related compounds and should be considered as a guide for future research on this compound.

Introduction

Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole nucleus is a key structural motif in several approved drugs, highlighting its importance as a pharmacologically active scaffold.[5] Modifications to the pyrazole ring system can lead to a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[4][6] The 5-aminopyrazole (5AP) moiety, in particular, has been extensively studied for its potential in interfering with inflammation, oxidative stress, and tumorigenesis.[4]

This technical guide aims to consolidate the potential biological activities of this compound by examining the established activities of structurally similar pyrazole derivatives.

Potential Biological Activities

Based on the activities of related pyrazole compounds, this compound could potentially exhibit the following biological effects:

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties.[7] Some pyrazole-containing compounds have demonstrated potent anti-inflammatory effects, comparable to standard drugs like indomethacin and diclofenac.[7] The proposed mechanisms of action for the anti-inflammatory effects of pyrazoles include:

-

Inhibition of Pro-inflammatory Enzymes: Pyrazoles can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[3]

-

Suppression of Pro-inflammatory Cytokines: These compounds may modulate the expression and release of cytokines like TNF-α, IL-1β, and IL-6.[3]

-

Inhibition of NF-κB Activation: Pyrazoles have the potential to block the activation of the transcription factor NF-κB, which would in turn reduce the expression of genes that promote inflammation.[3]

A series of 1H-pyrazol-3-amine derivatives have been identified as potent and selective inhibitors of Receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[8]

Anticancer Activity

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[2][6] 5-aminopyrazoles, in particular, have shown promise as anti-proliferative agents against various cancer cell lines, including breast cancer.[2][4] The anticancer activity of pyrazole derivatives can be attributed to several mechanisms, such as:

-

Induction of Apoptosis: Some 5-aminopyrazoles have been shown to induce programmed cell death (apoptosis) in cancer cells, confirmed by DNA fragmentation and caspase activation.[9]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.[10]

-

Inhibition of Tubulin Polymerization: Certain pyrazole derivatives can inhibit the formation of microtubules, which are essential for cell division.[10]

-

Kinase Inhibition: The pyrazole scaffold is a privileged structure for the development of kinase inhibitors, which are a major class of anticancer drugs.[11]

Antimicrobial Activity

The pyrazole nucleus is a constituent of some antimicrobial drugs, and many synthetic pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[6][12][13] Some 5-functionalized pyrazoles have demonstrated moderate activity against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus species, and Mycobacterium tuberculosis.[14]

Quantitative Data from Structurally Related Compounds

While no specific quantitative data exists for this compound, the following table summarizes the activity of some related pyrazole derivatives to provide a reference for potential potency.

| Compound Class | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| 1H-Pyrazol-3-amine derivatives | RIPK1 Inhibition | In vitro kinase assay | Low nanomolar activity | [8] |

| 5-Aminopyrazole derivatives | Anticancer | MTT assay (MDA-MB-231 cells) | Low micromolar concentration | [10] |

| Pyrazole derivatives | Anti-inflammatory (LOX inhibition) | In vitro enzyme assay | 80 µM | [15] |

| 5-Functionalized pyrazoles | Antibacterial (MDR Staphylococcus) | Broth microdilution | 32-64 µg/mL | [14] |

Experimental Protocols for Biological Evaluation

The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound.

In Vitro Anti-inflammatory Assay (COX Inhibition)

-

Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing co-factors like hematin and glutathione.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Assay Procedure:

-

Add the assay buffer, enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to a 96-well plate.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set time.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Measure the oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Bacterial Strain: Use a standardized bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension.

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.

Conclusion

While specific biological data for this compound is currently unavailable, the extensive research on the pyrazole and 5-aminopyrazole scaffolds strongly suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The information and protocols provided in this guide offer a solid foundation for initiating the biological evaluation of this promising molecule. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. ijcps.nknpub.com [ijcps.nknpub.com]

- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]

- 14. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Propyl-1H-Pyrazol-3-Amine and its derivatives have emerged as a promising class of molecules with a wide range of therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound class. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[1] The 3-amino-5-substituted pyrazole core, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors and other targeted therapies.[2][3] The propyl substituent at the 5-position offers a lipophilic handle that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. This guide will delve into the specifics of this compound, exploring its synthesis and the derivatization strategies that have led to the discovery of potent modulators of key biological pathways.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core typically proceeds via the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. This versatile reaction allows for the introduction of various substituents on the pyrazole ring.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 3-oxohexanenitrile with hydrazine hydrate.

Experimental Protocol:

-

Materials: 3-oxohexanenitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

To a solution of 3-oxohexanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound.

-

Synthesis of N-Substituted Derivatives

The amino group at the 3-position of the pyrazole ring serves as a versatile handle for further derivatization, most commonly through acylation or coupling reactions to introduce a wide range of substituents.

Experimental Protocol for N-Acylation:

-

Materials: this compound, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Add the acyl chloride (1.1 equivalents) dropwise. If starting from a carboxylic acid, a coupling agent such as HATU or EDC will be required.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography.

-

Chemical and Physical Properties

The fundamental properties of the core compound are essential for its handling and derivatization.

| Property | Value | Reference |

| Molecular Formula | C6H11N3 | [4] |

| Molecular Weight | 125.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 126748-58-1 | [4] |

| Computed Properties | ||

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Anticancer Activity

The 3-aminopyrazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression.

Table of Biological Activity of 3-Amino-5-substituted-Pyrazole Derivatives (as illustrative examples):

| Compound Reference | Target Kinase(s) | Cell Line | IC50/GI50 (µM) | Therapeutic Area | Reference |

| Compound 3f | JAK1, JAK2, JAK3 | - | 0.0034, 0.0022, 0.0035 | Cancer, Inflammation | [5] |

| Compound 11b | JAK1, JAK2, JAK3 | HEL, K562 | 0.35, 0.37 | Cancer | [5] |

| Compound A8 | JAK2 | - | 0.005 | Myeloproliferative Neoplasms | [6] |

| Compound 8t | FLT3, CDK2, CDK4 | MV4-11 | 0.00122 | Acute Myeloid Leukemia | [7] |

| Compound 8a | JNK3 | - | 0.227 | Neurodegenerative Diseases | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The modulation of inflammatory signaling pathways by this compound derivatives represents a promising therapeutic strategy. Key pathways targeted include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways.

Signaling Pathways and Mechanisms of Action

To visualize the role of this compound derivatives in key cellular processes, the following diagrams illustrate their inhibitory action on the JAK/STAT and NF-κB signaling pathways.

Caption: Inhibition of the JAK/STAT signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: Drug discovery workflow for derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of the 3-aminopyrazole core allows for extensive structure-activity relationship studies, leading to the identification of highly potent and selective inhibitors of key signaling pathways. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, enhanced selectivity, and novel mechanisms of action. The continued exploration of this chemical space holds great promise for the discovery of next-generation targeted therapies.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 5-Propyl-1H-Pyrazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of its role in the development of therapeutics targeting critical signaling pathways implicated in oncology and inflammatory diseases. We will cover its synthesis, structure-activity relationships, and its utility in targeting key kinases such as RET, Tropomyosin Receptor Kinase (Trk), and Aurora kinases. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The 3-aminopyrazole moiety, in particular, serves as an excellent pharmacophore, with the amino group acting as a crucial hydrogen bond donor. Substitution at the 5-position of the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable synthon for creating targeted therapies, especially in the realm of kinase inhibition.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-3-aminopyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-ketonitrile with hydrazine. For the synthesis of this compound, the key starting materials are 3-oxohexanenitrile and hydrazine hydrate.

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

-

3-Oxohexanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 3-oxohexanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Medicinal Chemistry Applications: Kinase Inhibition

This compound is a key building block for the synthesis of ATP-competitive kinase inhibitors. The 3-amino group typically forms a crucial hydrogen bond interaction with the hinge region of the kinase, while the 5-propyl group can be oriented towards the solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.

RET Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the normal development of several tissues. However, aberrant activation of RET through mutations or fusions is a known driver of various cancers, including non-small cell lung cancer and medullary thyroid cancer.

A derivative of this compound has been incorporated into a potent RET inhibitor. The synthesis involves the amide coupling of this compound with a substituted pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

Experimental Protocol: Synthesis of a RET Inhibitor (Based on Example 8 from US Patent 10,787,457 B2)

-

To a solution of 4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

To this mixture, add this compound.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product by chromatography to obtain the final compound.

Quantitative Data:

The compound synthesized in Example 8 of US Patent 10,787,457 B2, which utilizes this compound, was evaluated for its inhibitory activity against a panel of kinases.

| Kinase Target | IC50 (nM) |

| RET | 0.88 |

| TRKA | 1.1 |

| TRKB | 2.1 |

| TRKC | 1.3 |

| VEGFR2 | 3.5 |

| SRC | >1000 |

| LCK | >1000 |

| Data extracted from US Patent 10,787,457 B2. The patent describes the synthesis of the compound in Example 8 using this compound. The table presents the biological activity data for this class of compounds. |

RET Signaling Pathway

The diagram below illustrates the RET signaling pathway and the point of inhibition.

Caption: RET signaling pathway and inhibition by a this compound derivative.

Trk Kinase Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk receptors, are oncogenic drivers in a wide range of tumors. As shown in the table above, derivatives of this compound also exhibit potent inhibitory activity against Trk kinases.

Trk Signaling Pathway

The following diagram shows the generalized Trk signaling pathway.

Caption: Trk signaling pathways and points of inhibition.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A patent has disclosed that a triazine derivative synthesized from this compound shows inhibitory activity against Aurora A kinase.

Quantitative Data:

| Compound Class | Target Kinase | % Inhibition @ 1µM |

| Triazine Derivative | Aurora A | >90% |

| Data from patent CA2764823A1, which describes the use of this compound in the synthesis of these derivatives. |

Aurora A Kinase Signaling in Mitosis

This diagram outlines the role of Aurora A in mitosis.

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Experimental Protocols for Kinase Assays

The following protocols are representative of the in vitro assays used to determine the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

General ADP-Glo™ Kinase Assay Protocol

Materials:

-

Recombinant human kinase (e.g., RET, TrkA, Aurora A)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well plates (white, low volume)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add:

-

1 µL of test inhibitor or DMSO (for controls).

-

2 µL of diluted kinase enzyme in kinase buffer.

-

2 µL of a substrate/ATP mixture in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility has been demonstrated in the development of highly potent and selective inhibitors of clinically relevant kinases, including RET, Trk, and Aurora kinases. The 3-amino group provides a critical anchor point for hinge binding, while the 5-propyl substituent offers a vector for optimizing potency and selectivity. The data and protocols presented in this guide underscore the importance of this scaffold and provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases. Further exploration of derivatives of this compound is warranted to develop next-generation targeted therapeutics.

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Propyl-1H-Pyrazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, physicochemical parameters, and spectral data. Furthermore, this document outlines detailed experimental protocols for its synthesis and purification based on established methodologies for analogous pyrazole derivatives. The guide also explores the potential biological activities of this compound, drawing insights from studies on structurally related aminopyrazoles, and visualizes a key signaling pathway potentially modulated by such compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory use.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-5-propylpyrazole, 5-Propyl-3-aminopyrazole | [1] |

| CAS Number | 126748-58-1 | [1] |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1] |

| Canonical SMILES | CCCC1=CC(=NN1)N | [1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 37-40 °C | |

| Boiling Point | 316.8 °C at 760 mmHg | [2] |

| 115 °C at 0.2 mmHg | ||

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | |

| pKa (Predicted) | 15.76 ± 0.10 | |

| LogP (Calculated) | 0.9444 | |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | δ (ppm): • ~0.9 (t, 3H): -CH₂CH₂CH₃ • ~1.6 (sextet, 2H): -CH₂CH₂ CH₃ • ~2.5 (t, 2H): -CH₂ CH₂CH₃ • ~5.4 (s, 1H): Pyrazole C4-H • ~4.5 (br s, 2H): -NH₂ • ~9.5 (br s, 1H): Pyrazole NH |

| ¹³C NMR | δ (ppm): • ~14: -CH₂CH₂CH₃ • ~23: -CH₂CH₂ CH₃ • ~30: -CH₂ CH₂CH₃ • ~95: Pyrazole C4 • ~150: Pyrazole C5 • ~158: Pyrazole C3 |

| IR Spectroscopy | ν (cm⁻¹): • 3400-3200 (N-H stretch): Two bands characteristic of a primary amine. • 3100-3000 (C-H stretch, aromatic/vinylic) • 2960-2850 (C-H stretch, aliphatic) • 1650-1580 (N-H bend): Primary amine scissoring. • 1580-1450 (C=C and C=N stretch): Pyrazole ring vibrations. |

| Mass Spectrometry | m/z: • 125 (M⁺): Molecular ion peak. • Prominent fragments from the loss of alkyl chain components (e.g., loss of ethyl radical leading to m/z 96). |

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the synthesis and purification of this compound, based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[3] For the synthesis of the title compound, 3-oxohexanenitrile would be the required starting β-ketonitrile.

Reaction:

Figure 1. Synthesis of this compound.

Materials:

-

3-Oxohexanenitrile

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-oxohexanenitrile (1 equivalent) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[4] Structurally similar compounds have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.

A closely related compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6) and has shown therapeutic potential in a model of acute liver injury.[5] HDAC6 is involved in various cellular processes, including protein degradation and inflammatory responses. Inhibition of HDAC6 can modulate the acetylation of its substrates, such as α-tubulin and cortactin, and can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against HDAC6 or other enzymes, thereby influencing downstream signaling pathways.

Figure 2. Potential signaling pathway modulated by this compound.

Safety and Handling

Based on available data, this compound is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its known physical and chemical properties, along with proposed experimental protocols for its synthesis and purification. The exploration of its potential biological activities, particularly as an enzyme inhibitor, highlights promising avenues for future research. The information and visualizations presented herein are intended to facilitate further investigation into this and related aminopyrazole compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – porphyrin-systems [porphyrin-systems.com]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Propyl-1H-Pyrazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile (3-oxohexanenitrile) and hydrazine hydrate. This method is a versatile and efficient route to produce 5-substituted-3-aminopyrazoles. These compounds are valuable scaffolds for the development of kinase inhibitors and other therapeutic agents. This protocol includes a step-by-step experimental procedure, data on expected yields, and methods for purification and characterization. Additionally, a representative signaling pathway in which aminopyrazole derivatives are implicated is illustrated.

Introduction

5-Aminopyrazole derivatives are a significant class of heterocyclic compounds in the field of medicinal chemistry.[1] They serve as crucial pharmacophores in the design of various therapeutic agents due to their ability to act as bioisosteres of purine bases and their capacity to form key hydrogen bond interactions with biological targets.[2] The aminopyrazole scaffold is present in numerous compounds investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6]

The synthesis of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of β-ketonitriles with hydrazine.[7][8] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable aromatic pyrazole ring.[7] This protocol details the synthesis of this compound, a specific analog that can serve as a building block for the development of novel bioactive molecules.

Synthesis Protocol

The synthesis of this compound is a two-step process starting from the preparation of the β-ketonitrile precursor, 3-oxohexanenitrile, followed by the cyclocondensation with hydrazine hydrate.

Part 1: Synthesis of 3-Oxohexanenitrile

The β-ketonitrile, 3-oxohexanenitrile, can be synthesized via the reaction of cyanoacetic acid with butyryl chloride.[9]

Materials and Reagents:

-

Cyanoacetic acid

-

Butyryl chloride

-

Anhydrous diethyl ether

-

Sodium ethoxide

-

1 M Hydrochloric acid

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl cyanoacetate and butyryl chloride dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude 3-oxohexanenitrile.

-

The crude product can be purified by vacuum distillation.

Part 2: Synthesis of this compound

The cyclocondensation of 3-oxohexanenitrile with hydrazine hydrate yields the target compound.

Materials and Reagents:

-

3-Oxohexanenitrile

-

Hydrazine hydrate (85% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition may be mildly exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The yields are based on typical results reported for the synthesis of similar 5-alkyl-3-aminopyrazoles.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₁N₃ | [10] |

| Molecular Weight | 125.17 g/mol | [10] |

| Typical Yield | 70-90% | [7][8] |

| Physical State | Solid | |

| Boiling Point | 316.8°C at 760 mmHg | [11] |

Characterization

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic proton signals include those for the propyl group, the pyrazole ring proton, and the amine protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and the pyrazole ring.

-

Melting Point Analysis: To determine the melting point of the purified product as an indicator of purity.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Representative Signaling Pathway: Inhibition of FGFR Signaling

Aminopyrazole derivatives have been shown to be effective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often hyperactivated in various cancers.

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-OXOHEXANENITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound – porphyrin-systems [porphyrin-systems.com]

Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propyl-1H-Pyrazol-3-Amine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its pyrazole scaffold is a common feature in a variety of biologically active compounds. Notably, it serves as a key intermediate in the synthesis of sildenafil (Viagra), a well-known phosphodiesterase type 5 (PDE5) inhibitor. Beyond this, derivatives of this compound have been investigated as kinase inhibitors for cancer therapy, antagonists for cannabinoid receptors, and as potential therapeutics for inflammatory and neurodegenerative diseases. This document provides detailed protocols for the synthesis of this compound and highlights its significant applications in pharmaceutical research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Claisen Condensation to form the β-ketonitrile precursor, 3-oxohexanenitrile.

-

Step 2: Cyclization of the β-ketonitrile with hydrazine to yield the final product.

Step 1: Synthesis of 3-Oxohexanenitrile via Claisen Condensation

This procedure involves the base-mediated condensation of ethyl butyrate and acetonitrile.

Reaction Scheme:

Experimental Protocol:

| Reagent/Parameter | Molar Equivalent | Amount | Notes |

| Sodium Ethoxide | 1.2 | 81.7 g | Strong base, handle with care in an inert atmosphere. |

| Anhydrous Diethyl Ether | - | 500 mL | Solvent, must be dry. |

| Anhydrous Acetonitrile | 1.5 | 61.6 g (78.5 mL) | Reagent, must be dry. |

| Ethyl Butyrate | 1.0 | 116.16 g (131.4 mL) | Reagent, must be dry. |

| 2 M Hydrochloric Acid | - | ~250 mL | For neutralization during workup. |

| Diethyl Ether | - | 3 x 150 mL | For extraction. |

| Anhydrous Sodium Sulfate | - | - | For drying the organic phase. |

| Reaction Temperature | - | 0°C to Room Temp | Controlled temperature is crucial for the reaction. |

| Reaction Time | - | ~2-3 hours | Monitor by TLC. |

Procedure:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.

-

Sodium ethoxide (1.2 eq) is suspended in anhydrous diethyl ether (500 mL) in the flask.

-

Anhydrous acetonitrile (1.5 eq) is added dropwise to the stirred suspension over 15 minutes at room temperature. The mixture is stirred for an additional hour.

-